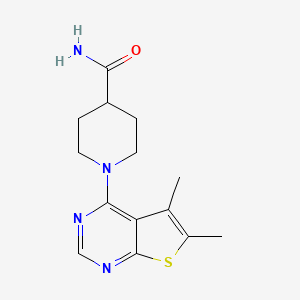

M4 mAChR agonist-1

Description

Properties

Molecular Formula |

C14H18N4OS |

|---|---|

Molecular Weight |

290.39 g/mol |

IUPAC Name |

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C14H18N4OS/c1-8-9(2)20-14-11(8)13(16-7-17-14)18-5-3-10(4-6-18)12(15)19/h7,10H,3-6H2,1-2H3,(H2,15,19) |

InChI Key |

KOMCJGHOPXNACW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

M4 Muscarinic Acetylcholine Receptor (mAChR) Agonist-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of M4 muscarinic acetylcholine receptor (mAChR) agonists. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the molecular interactions, signaling cascades, and experimental methodologies crucial for understanding and targeting this important receptor.

Core Mechanism of Action

The M4 muscarinic acetylcholine receptor is a member of the G protein-coupled receptor (GPCR) superfamily. The primary mechanism of action for an M4 mAChR agonist involves binding to and activating the receptor, which is predominantly coupled to the Gαi/o family of heterotrimeric G proteins. This activation initiates a cascade of intracellular events, leading to the modulation of neuronal excitability and neurotransmitter release.

Upon agonist binding, the M4 receptor undergoes a conformational change, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gαi/o protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. The activated Gαi/o-GTP subunit then directly inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, thereby altering cellular function.

Signaling Pathways

The signaling pathways activated by M4 mAChR agonists are complex and can involve multiple effectors beyond the canonical Gαi/o-mediated inhibition of adenylyl cyclase.

Canonical Gαi/o Signaling Pathway

The canonical and most well-characterized signaling pathway for the M4 mAChR is the inhibition of adenylyl cyclase. This pathway is central to the receptor's role in modulating neuronal activity.

Caption: Canonical M4 mAChR Gαi/o Signaling Pathway.

Gβγ Subunit-Mediated Signaling

The dissociated Gβγ dimer can also activate downstream signaling pathways. One notable pathway involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. Activation of GIRK channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

β-Arrestin-Mediated Signaling and Receptor Regulation

Like many GPCRs, agonist-bound M4 receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from G proteins, leading to desensitization of the G protein-mediated signaling. Furthermore, β-arrestin can act as a scaffold protein to initiate a separate wave of signaling, independent of G proteins, and can also mediate receptor internalization.

Caption: M4 mAChR β-Arrestin Pathway.

Quantitative Data for M4 mAChR Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected M4 mAChR agonists and positive allosteric modulators (PAMs).

Table 1: Binding Affinity (Ki) of M4 mAChR Ligands

| Compound | Receptor Subtype | Ki (nM) | Assay Type |

| Xanomeline | Human M4 | Substantial affinity | Radioligand Binding[4] |

| LY2033298 (PAM) | Human M4 | 200 (KB) | Functional Assay |

Table 2: Functional Potency (EC50) of M4 mAChR Ligands

| Compound | Receptor Subtype | EC50 (nM) | Assay Type |

| Xanomeline | M4 | ~25 (in PAM mode) | cAMP Assay[5] |

| VU0152100 (PAM) | Human M4 | 620 - 680 | Calcium Mobilization[6] |

| VU0467154 (PAM) | Rat M4 | 17.7 | Calcium Mobilization[7] |

| LY2033298 (PAM) | Rat M4 | 646 | Calcium Mobilization[7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate characterization of M4 mAChR agonists.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a test compound for the M4 receptor by competing with a radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Ki) of a test compound.

-

Materials:

-

Cell membranes expressing the M4 mAChR.

-

Radioligand (e.g., [³H]-N-methylscopolamine or a selective M4 antagonist radioligand like [³H]VU6013720).[8]

-

Test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known M4 antagonist.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9][10]

-

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

-

Objective: To determine the potency (EC50) and efficacy of an agonist in modulating cAMP levels.

-

Materials:

-

Whole cells expressing the M4 mAChR (e.g., CHO or HEK293 cells).[11]

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

Test agonist at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add the test agonist at varying concentrations and incubate for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration using a suitable detection method.[12]

-

Plot the agonist concentration versus the percentage inhibition of forskolin-stimulated cAMP levels to determine the EC50.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated M4 receptor.

-

Objective: To determine the potency (EC50) and efficacy of an agonist in promoting β-arrestin recruitment.

-

Materials:

-

Cell line co-expressing the M4 mAChR fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.[13]

-

Test agonist at various concentrations.

-

Substrate for the reporter enzyme.

-

-

Procedure:

-

Plate the engineered cells in a multi-well plate.

-

Add the test agonist at varying concentrations and incubate.

-

If the agonist induces receptor activation and subsequent β-arrestin recruitment, the two reporter fragments will be brought into proximity, reconstituting a functional enzyme.

-

Add the enzyme substrate.

-

Measure the resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.[14][15]

-

Plot the agonist concentration versus the signal to determine the EC50 for β-arrestin recruitment.

-

References

- 1. innoprot.com [innoprot.com]

- 2. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. innoprot.com [innoprot.com]

- 4. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VU0152100 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 15. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [se.promega.com]

M4 Muscarinic Acetylcholine Receptor (mAChR) Agonism: A Technical Guide for CNS Disorder Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The M4 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, most notably schizophrenia and Alzheimer's disease. Activation of the M4 receptor offers a novel, non-dopaminergic approach to treating psychosis and cognitive deficits by modulating cholinergic and glutamatergic neurotransmission. This guide provides a comprehensive technical overview of M4 receptor agonism, with a focus on a well-characterized selective M4 positive allosteric modulator (PAM), VU0467154, as a representative agent. It includes a summary of its in vitro and in vivo pharmacological properties, detailed experimental protocols for key preclinical assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The muscarinic acetylcholine receptor family consists of five subtypes (M1-M5) that are involved in diverse physiological functions. The M4 receptor, coupled primarily to the Gαi/o protein, acts as an inhibitory autoreceptor, and its activation leads to a reduction in acetylcholine release.[1] This modulation of cholinergic activity, particularly in brain regions like the striatum and hippocampus, is believed to contribute to its antipsychotic and pro-cognitive effects.

Direct orthosteric agonists of the M4 receptor have been challenging to develop due to the highly conserved acetylcholine binding site across all muscarinic receptor subtypes, leading to off-target effects. A promising strategy to overcome this has been the development of positive allosteric modulators (PAMs). PAMs bind to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, acetylcholine, thereby offering greater subtype selectivity.

This whitepaper will use the selective M4 PAM, VU0467154 , as a primary example to illustrate the principles and methodologies in the preclinical evaluation of M4 receptor agonists for CNS disorders. It is important to note that the designation "M4 mAChR agonist-1" is not a standardized nomenclature for a specific compound.

Core Compound Profile: VU0467154

VU0467154 is a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It has been extensively characterized in preclinical models and serves as a valuable tool compound for investigating the therapeutic potential of M4 agonism.

Data Presentation

Table 1: In Vitro Pharmacology of VU0467154 [1][2]

| Parameter | Species | Receptor | Assay Type | Value |

| pEC₅₀ | Rat | M4 | Calcium Mobilization | 7.75 ± 0.06 |

| Human | M4 | Calcium Mobilization | 6.20 ± 0.06 | |

| Cynomolgus Monkey | M4 | Calcium Mobilization | 6.00 ± 0.09 | |

| EC₅₀ (nM) | Rat | M4 | Calcium Mobilization | 17.7 |

| Human | M4 | Calcium Mobilization | 627 | |

| Cynomolgus Monkey | M4 | Calcium Mobilization | 1000 | |

| Selectivity | Rat & Human | M1, M2, M3, M5 | Calcium Mobilization | No potentiation of ACh response |

| Efficacy (% of ACh Eₘₐₓ) | Rat | M4 | Calcium Mobilization | 68% |

| Human | M4 | Calcium Mobilization | 55% | |

| Cynomolgus Monkey | M4 | Calcium Mobilization | 57% |

Table 2: In Vivo Efficacy of VU0467154 in Rodent Models [1][3]

| Model | Species | Endpoint | Dosing (mg/kg, i.p.) | Effect |

| Amphetamine-Induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | 0.3 - 30 | Dose-dependent reversal |

| Rat | Reversal of hyperlocomotion | 1 - 56.6 (p.o.) | Dose-dependent reversal | |

| MK-801-Induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | 0.3 - 30 | Dose-dependent reversal (absent in M4 KO mice) |

| Contextual Fear Conditioning | Mouse | Enhanced acquisition of fear memory | 3 | Significant increase in freezing behavior |

| Cue-Mediated Fear Conditioning | Mouse | Enhanced acquisition of fear memory | Not specified | Enhancement of acquisition |

Signaling Pathways

Activation of the M4 receptor by an agonist or potentiation of acetylcholine by a PAM initiates a signaling cascade that is primarily inhibitory.

M4 Receptor Gi Signaling Pathway

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This assay measures the functional potency of M4 receptor agonists by detecting changes in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 muscarinic receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Preparation: Test compounds (e.g., VU0467154) are serially diluted to various concentrations. An EC₂₀ concentration of acetylcholine is prepared separately.

-

Assay Procedure: The dye-loaded cell plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured.

-

The test compound is added to the wells, followed by the addition of the EC₂₀ concentration of acetylcholine.

-

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored over time.

-

Data Analysis: The peak fluorescence response is measured and normalized to the maximum response induced by a saturating concentration of acetylcholine. EC₅₀ values are calculated using a four-parameter logistic equation.

Calcium Mobilization Assay Workflow

In Vivo: Amphetamine-Induced Hyperlocomotion

This model is widely used to assess the antipsychotic-like potential of test compounds. Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity, which can be attenuated by effective antipsychotic agents.

Methodology:

-

Animals: Male C57BL/6J mice are used. They are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

-

Habituation: On the test day, mice are placed individually into open-field activity chambers and allowed to habituate for 30-60 minutes.

-

Drug Administration:

-

The test compound (e.g., VU0467154) or vehicle is administered via intraperitoneal (i.p.) or oral (p.o.) gavage at specified doses.

-

After a predetermined pretreatment time (e.g., 30 minutes), amphetamine (e.g., 2-3 mg/kg, i.p.) is administered.

-

-

Data Collection: Locomotor activity is recorded for 60-90 minutes immediately following amphetamine administration. Activity is typically measured as total distance traveled, ambulatory counts, or beam breaks using an automated activity monitoring system.

-

Data Analysis: The total locomotor activity during the recording period is calculated for each animal. The percent reversal of the amphetamine-induced hyperlocomotion is calculated for each dose of the test compound relative to the vehicle-treated group.

Amphetamine-Induced Hyperlocomotion Workflow

In Vivo: Contextual and Cue-Mediated Fear Conditioning

This paradigm assesses associative learning and memory, which are often impaired in schizophrenia and other CNS disorders.

Methodology:

-

Animals: Male C57BL/6J mice are used.

-

Apparatus: A fear conditioning chamber with a grid floor capable of delivering a mild footshock, equipped with a speaker to deliver an auditory cue and a camera to record behavior.

-

Training (Day 1):

-

Mice are placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).

-

An auditory conditioned stimulus (CS; e.g., a tone) is presented for a set duration (e.g., 30 seconds).

-

During the final seconds of the CS, a mild, brief footshock unconditioned stimulus (US; e.g., 0.5 mA for 2 seconds) is delivered.

-

This CS-US pairing is typically repeated 2-3 times with an inter-trial interval.

-

The test compound (e.g., VU0467154) or vehicle is administered before the training session.

-

-

Contextual Fear Test (Day 2):

-

Mice are returned to the same chamber used for training (the context).

-

No CS or US is presented.

-

Freezing behavior (complete immobility except for respiration) is recorded for a set period (e.g., 5 minutes).

-

-

Cued Fear Test (Day 2 or 3):

-

Mice are placed in a novel context (different shape, color, and odor).

-

After a baseline period, the auditory CS is presented continuously.

-

Freezing behavior is recorded during the CS presentation.

-

-

Data Analysis: The percentage of time spent freezing during the contextual and cued tests is calculated as a measure of fear memory.

Conclusion

The selective activation of M4 muscarinic acetylcholine receptors represents a highly promising, non-dopaminergic strategy for the treatment of CNS disorders such as schizophrenia. The development of selective M4 PAMs like VU0467154 has provided critical tools to validate this target and explore its therapeutic potential. The data and protocols outlined in this guide offer a framework for the preclinical evaluation of novel M4 agonists, from initial in vitro characterization to in vivo assessment of antipsychotic-like and pro-cognitive efficacy. Further research in this area holds the potential to deliver novel therapeutics with improved efficacy and side-effect profiles for patients with debilitating CNS disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VU0467154 | M4 PAM | mAChR agonist | CAS# 1451993-15-9 | InvivoChem [invivochem.com]

The Dawn of a New Era in Psychosis Treatment: A Technical Guide to Selective M4 Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of antipsychotic drug development is undergoing a paradigm shift, moving beyond the traditional dopamine D2 receptor antagonism that has dominated the field for decades. At the forefront of this evolution are selective M4 muscarinic acetylcholine receptor agonists, a novel class of therapeutics with the potential to offer a more refined and tolerable treatment for schizophrenia and other psychotic disorders. By modulating the cholinergic system, these agents aim to indirectly normalize dopamine signaling, thereby addressing the positive, negative, and cognitive symptoms of schizophrenia with a potentially improved side-effect profile. This technical guide provides an in-depth exploration of the therapeutic potential of selective M4 agonists, presenting key preclinical and clinical data, detailed experimental methodologies, and a visual representation of the underlying biological pathways and drug evaluation workflows.

Introduction: The Rationale for Targeting the M4 Receptor

The muscarinic acetylcholine receptor family consists of five subtypes (M1-M5), all of which are G protein-coupled receptors (GPCRs) that play crucial roles in the central nervous system (CNS).[1] The M4 receptor, in particular, has emerged as a promising therapeutic target for schizophrenia due to its strategic location and function within the brain.[2] M4 receptors are highly expressed in the striatum, a key region for dopamine signaling, where they are co-expressed with D1 dopamine receptors on spiny projection neurons.[3]

Activation of the M4 receptor, which is coupled to the Gi/o protein, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[4] Preclinical evidence strongly suggests that M4 receptor activation can attenuate the hyperdopaminergic state associated with psychosis, offering a novel mechanistic approach to antipsychotic therapy.[5] Furthermore, the development of selective M4 agonists and positive allosteric modulators (PAMs) aims to overcome the dose-limiting cholinergic side effects associated with non-selective muscarinic agents, which are primarily mediated by M2 and M3 receptors.[6][7]

The M4 Receptor Signaling Pathway

The therapeutic effect of selective M4 agonists is rooted in their ability to modulate the canonical Gi/o signaling pathway. The following diagram illustrates the key steps involved in M4 receptor activation and its downstream consequences.

Key Therapeutic Candidates and Quantitative Data

Several selective M4 agonists and positive allosteric modulators are currently in various stages of preclinical and clinical development. The following tables summarize the available quantitative data for some of the leading candidates.

Table 1: In Vitro Pharmacology of Selected M4 Agonists and PAMs

| Compound | Target(s) | Potency (EC50) | Binding Affinity (Ki) | Selectivity |

| Xanomeline | M1/M4 Agonist | M1: High Affinity (IC50 = 0.006 nM in rabbit vas deferens)[8] | M1: 296 nM, M2: 294 nM[9] | Functionally selective for M1/M4 over M2/M3/M5.[10] |

| Emraclidine (CVL-231) | M4 PAM | - | - | Highly selective for M4.[8] |

| ML-007 | M1/M4 Agonist | Stronger intrinsic agonist activity than xanomeline.[5] | - | Selective for M1/M4.[5] |

| VU0152100 | M4 PAM | pEC50 = 6.59 ± 0.07 (257 nM)[11] | - | Highly selective for M4.[11] |

| VU0467154 | M4 PAM | pEC50 = 7.75 ± 0.06 (17.7 nM) at rat M4[11] | - | M4-selective.[11] |

Table 2: Clinical Efficacy of M4-Targeting Drugs in Schizophrenia

| Drug | Mechanism | Study Phase | Primary Endpoint | Key Finding |

| KarXT (Xanomeline-Trospium) | M1/M4 Agonist | Phase 3 | Change in PANSS Total Score | Statistically significant and clinically meaningful reduction in PANSS total score.[12] |

| NBI-1117568 | M4 Selective Orthosteric Agonist | Phase 2 | Change in PANSS Total Score | 20 mg dose showed a statistically significant 7.5-point improvement in PANSS total score compared to placebo.[7][13] |

| Emraclidine (CVL-231) | M4 PAM | Phase 1b | Change in PANSS Total Score | 30mg once daily showed a statistically significant improvement of 12.7 points in PANSS total score compared to placebo.[14] |

Experimental Protocols

The evaluation of selective M4 agonists involves a battery of in vitro and in vivo assays to characterize their pharmacological properties and therapeutic potential. Below are detailed methodologies for key experiments.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for the M4 receptor.[15]

Protocol:

-

Membrane Preparation: Cell membranes expressing the human M4 muscarinic receptor are prepared from cultured cells (e.g., CHO or HEK293 cells).[2]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.[16]

-

Radioligand: A radiolabeled antagonist with high affinity for the M4 receptor, such as [3H]-N-methylscopolamine ([3H]NMS), is used.[2]

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.[15]

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[16]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[2]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[2]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[17]

This assay measures the ability of a compound to activate the Gi/o-coupled M4 receptor by quantifying the inhibition of cAMP production.[18]

Protocol:

-

Cell Culture: Cells expressing the M4 receptor are cultured in appropriate media.[18]

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[18] They are then stimulated with forskolin to increase intracellular cAMP levels.[18]

-

Compound Treatment: Cells are then treated with varying concentrations of the M4 agonist.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[18]

-

Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels (EC50) is determined.[18]

This functional assay measures the activation of G proteins coupled to the M4 receptor.[19]

Protocol:

-

Membrane Preparation: As in the radioligand binding assay, cell membranes expressing the M4 receptor are used.[1]

-

Assay Buffer: A buffer containing GDP is used to ensure G proteins are in their inactive state.[1]

-

Radioligand: A non-hydrolyzable GTP analog, [35S]GTPγS, is used.[1]

-

Agonist Stimulation: Membranes are incubated with increasing concentrations of the M4 agonist in the presence of [35S]GTPγS.[1]

-

G Protein Activation: Agonist binding to the M4 receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.[1]

-

Separation and Quantification: The amount of [35S]GTPγS bound to the G proteins is measured after separating bound from free radioligand, typically by filtration.[1]

-

Data Analysis: The concentration of the agonist that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is determined.[1]

In Vivo Assays: Animal Models of Schizophrenia

Animal models are crucial for evaluating the antipsychotic-like efficacy of novel compounds.

This model assesses the ability of a compound to reverse the hyperdopaminergic state induced by amphetamine, which is considered a model of the positive symptoms of schizophrenia.[20]

Protocol:

-

Animals: Rodents (rats or mice) are used.[20]

-

Habituation: Animals are habituated to the testing environment (e.g., an open-field arena).[21]

-

Drug Administration: The test compound (M4 agonist) is administered at various doses prior to the administration of amphetamine (typically 1-5 mg/kg).[3]

-

Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing) is measured using automated activity monitors.[21]

-

Data Analysis: The ability of the M4 agonist to dose-dependently reduce amphetamine-induced hyperlocomotion is evaluated.[3]

The CAR test is a predictive model for antipsychotic activity, as clinically effective antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[18]

Protocol:

-

Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock (unconditioned stimulus, US), is used.[18]

-

Conditioning: A neutral stimulus (conditioned stimulus, CS), such as a light or a tone, is presented shortly before the US. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.[18]

-

Drug Testing: After the animals are trained, they are treated with the M4 agonist or a vehicle.

-

Test Session: The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.

-

Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidances without affecting the number of escapes.[18]

Experimental and Logical Workflows

The development and evaluation of selective M4 agonists follow a structured workflow, from initial screening to preclinical in vivo testing.

The logical relationship between M4 receptor activation and its therapeutic effects is based on the modulation of dopamine signaling in key brain circuits implicated in schizophrenia.

Future Directions and Conclusion

The development of selective M4 muscarinic agonists represents a significant advancement in the pursuit of novel and improved treatments for schizophrenia. The clinical data for compounds like KarXT and NBI-1117568 are highly encouraging, demonstrating the potential to achieve antipsychotic efficacy with a favorable tolerability profile.[7][12][13] Future research will likely focus on further optimizing the selectivity and pharmacokinetic properties of M4 agonists and PAMs, as well as exploring their therapeutic potential in other CNS disorders characterized by cholinergic and dopaminergic dysfunction. The continued exploration of this novel therapeutic class holds the promise of delivering a new generation of antipsychotic medications that can more effectively address the multifaceted nature of schizophrenia and improve the quality of life for individuals living with this challenging condition.

References

- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. benchchem.com [benchchem.com]

- 9. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugpatentwatch.com [drugpatentwatch.com]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Emraclidine - Wikipedia [en.wikipedia.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pa2online.org [pa2online.org]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. revvity.com [revvity.com]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthesis of a Selective M4 Muscarinic Acetylcholine Receptor (mAChR) Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The M4 muscarinic acetylcholine receptor (mAChR) is a G protein-coupled receptor predominantly expressed in the brain, making it a key therapeutic target for neurological disorders such as schizophrenia and Parkinson's disease.[1] Selective activation of the M4 receptor is hypothesized to offer therapeutic benefits while minimizing the side effects associated with nonselective muscarinic agonists.[1][2][3] This guide provides a technical overview of the discovery, synthesis, and pharmacological characterization of a potent and selective M4 mAChR agonist, using a representative compound from a series of novel agonists with carbamate isosteres as a case study. Due to the lack of a specific, potent compound widely known as "M4 mAChR agonist-1," this guide will focus on a well-characterized agonist from the scientific literature to illustrate the core principles of discovery and development in this area.

Discovery of a Novel Series of Selective M4 Agonists

The discovery of this series of M4 agonists began with a known M1/M4 dual agonist as a starting point. The primary challenge in developing selective M4 agonists is the high degree of similarity in the orthosteric binding site across all five muscarinic receptor subtypes.[1][2][3] The research strategy focused on modifying a key structural motif, the ethyl carbamate group, to identify isosteres that would confer selectivity for the M4 receptor.

The process involved a structure-activity relationship (SAR) study, where various heteroaromatic groups were synthesized to replace the ethyl carbamate. This led to the identification of a pyrazine motif as an effective isostere that significantly enhanced M4 selectivity.[1] Further modifications, such as the introduction of a methyl group at the 4-position of the piperidine ring, resulted in a compound with high selectivity for the M4 receptor over other mAChR subtypes.[1]

Caption: Lead optimization workflow for developing a selective M4 agonist.

Synthesis of a Representative M4 Agonist

The synthesis of the selective M4 agonists in this series is accomplished through a multi-step process. A general synthetic route is outlined below, showcasing the key chemical transformations. The synthesis begins with commercially available starting materials and involves standard organic chemistry reactions to build the final molecule.

General Synthesis Scheme:

-

Amide Coupling: The synthesis typically starts with an amide coupling reaction between a substituted piperidine and a heteroaromatic carboxylic acid.

-

Reduction: The resulting amide is then reduced to the corresponding amine.

-

Final Coupling: The final step involves the coupling of the amine with the desired carbamate isostere, such as a pyrazine derivative, to yield the final M4 agonist.

Caption: A generalized synthetic pathway for a selective M4 agonist.

Pharmacological Characterization

The pharmacological properties of the synthesized compounds were evaluated through a series of in vitro assays to determine their potency, efficacy, and selectivity for the M4 receptor.

Quantitative Data:

The following table summarizes the pharmacological data for a representative selective M4 agonist and related compounds.

| Compound | M4 EC50 (nM) | M4 % Efficacy | M1 % Efficacy | M2 % Efficacy | M3 % Efficacy | M5 % Efficacy |

| Agonist A | 100 | 95 | <10 | <5 | <5 | <10 |

| Agonist B | 50 | 98 | <5 | <2 | <2 | <5 |

| Dual Agonist | 150 | 90 | 85 | 20 | 30 | 70 |

Data is representative and compiled from structure-activity relationship tables in the cited literature.

M4 Receptor Signaling Pathway:

The M4 muscarinic receptor is coupled to the Gi/o family of G proteins.[4] Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] This signaling cascade ultimately modulates the activity of downstream effectors, such as ion channels and protein kinases, resulting in changes in neuronal excitability.

Caption: Simplified M4 receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of the M4 agonists.

Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human M4 muscarinic acetylcholine receptor were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection (for transient assays): For selectivity profiling, HEK293 cells were transiently transfected with plasmids encoding the human M1, M2, M3, or M5 receptors using a suitable transfection reagent according to the manufacturer's protocol.

cAMP Accumulation Assay (Functional Assay):

-

Cell Plating: Cells were seeded into 96-well plates at a density of 50,000 cells per well and incubated overnight.

-

Assay Buffer Preparation: The assay was performed in a stimulation buffer containing 1X HBSS, 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

-

Compound Treatment: The culture medium was removed, and cells were incubated with various concentrations of the test compounds (M4 agonists) in the stimulation buffer for 30 minutes at 37°C. Forskolin (10 µM) was added to stimulate adenylyl cyclase and cAMP production.

-

Lysis and Detection: After incubation, the cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.

-

Data Analysis: The data were normalized to the response of a reference agonist and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.

Radioligand Binding Assay (Selectivity Profiling):

-

Membrane Preparation: Membranes from cells expressing the different muscarinic receptor subtypes were prepared by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, cell membranes were incubated with a radiolabeled antagonist (e.g., [3H]-NMS) and various concentrations of the unlabeled test compound.

-

Incubation: The reaction mixture was incubated at room temperature for 2-3 hours to reach equilibrium.

-

Filtration: The reaction was terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters was measured using a liquid scintillation counter.

-

Data Analysis: The data were analyzed using non-linear regression to determine the Ki values of the test compounds for each receptor subtype.

References

In-Depth Technical Guide: M4 mAChR Agonist-1 (CAS: 785705-53-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

M4 mAChR agonist-1, identified by the Chemical Abstracts Service (CAS) number 785705-53-5, is a potent agonist for the M4 muscarinic acetylcholine receptor. Its systematic chemical name is 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide. This compound is often referred to in scientific literature and commercial catalogs as "compound 10a". The thieno[2,3-d]pyrimidine core is a recognized scaffold in medicinal chemistry, known for its diverse biological activities. This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its chemical properties, pharmacological activity, and the methodologies used for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value |

| CAS Number | 785705-53-5 |

| Molecular Formula | C₁₄H₁₈N₄OS |

| Molecular Weight | 290.38 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Pharmacological Data

This compound is characterized as a potent agonist of the human M4 muscarinic acetylcholine receptor. The primary pharmacological data point available from initial high-throughput screening is its half-maximal effective concentration (EC₅₀).

| Parameter | Value | Receptor |

| EC₅₀ | >10 µM | Human M4 |

Note: The EC₅₀ value of >10 µM indicates the lower limit of its potency observed in the initial screening assays. Further detailed dose-response studies would be required to establish a precise EC₅₀ value.

Signaling Pathway of the M4 Muscarinic Acetylcholine Receptor

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system. Its activation by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).

Caption: this compound Signaling Pathway.

Experimental Protocols

The characterization of this compound involves a series of in-vitro assays to determine its potency and efficacy at the M4 receptor. Below are detailed methodologies for key experiments typically employed in the screening and characterization of such compounds.

M4 Receptor Functional Assay (cAMP Measurement)

This assay quantifies the ability of an agonist to inhibit the production of cAMP following the stimulation of adenylyl cyclase.

Objective: To determine the EC₅₀ value of this compound by measuring the reduction in forskolin-stimulated cAMP levels in cells expressing the human M4 receptor.

Materials:

-

HEK293 cells stably expressing the human M4 muscarinic acetylcholine receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Forskolin (adenylyl cyclase activator).

-

This compound (test compound).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Preparation: Culture HEK293-hM4 cells to 80-90% confluency. On the day of the assay, detach the cells and resuspend them in assay buffer to the desired density.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay Protocol: a. Add the cell suspension to the wells of the 384-well plate. b. Add the diluted test compound to the respective wells. c. Incubate for a predetermined time (e.g., 30 minutes) at room temperature. d. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. e. Incubate for another set period (e.g., 30 minutes) at room temperature. f. Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Caption: Workflow for cAMP Functional Assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the M4 receptor.

Objective: To measure the displacement of a radiolabeled antagonist from the M4 receptor by this compound.

Materials:

-

Cell membranes prepared from cells expressing the human M4 receptor.

-

Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Glass fiber filter mats.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the test compound in the binding buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value from the resulting competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound (CAS: 785705-53-5) is a valuable research tool for studying the function and pharmacology of the M4 muscarinic acetylcholine receptor. Its thieno[2,3-d]pyrimidine structure represents a promising scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a foundation for the further characterization of this and similar compounds. Future research should focus on obtaining a more precise EC₅₀ value, determining its binding affinity (Ki), assessing its selectivity against other muscarinic receptor subtypes, and evaluating its in-vivo efficacy in relevant animal models.

understanding M4 receptor function in the striatum

An In-depth Technical Guide to M4 Muscarinic Acetylcholine Receptor Function in the Striatum

Audience: Researchers, scientists, and drug development professionals.

Introduction

The striatum, a primary input nucleus of the basal ganglia, is critical for motor control, reward processing, and goal-directed behaviors.[1] Its intricate circuitry is heavily modulated by the interplay of several neurotransmitters, most notably dopamine (DA) and acetylcholine (ACh).[2][3] Cholinergic interneurons (ChIs), though comprising only 1-2% of the striatal neuronal population, are the principal source of ACh and exert profound control over striatal output.[4][5] They do so via a dense network of axonal varicosities that release ACh, activating both ionotropic nicotinic and metabotropic muscarinic acetylcholine receptors (mAChRs).[4][6]

Among the five mAChR subtypes (M1-M5), the M4 receptor (M4R) is abundantly expressed in the striatum and has emerged as a key regulator of striatal physiology and a promising therapeutic target for neuropsychiatric and movement disorders.[7][8] This guide provides a comprehensive overview of the current understanding of M4 receptor function in the striatum, focusing on its localization, signaling mechanisms, role in synaptic plasticity and dopamine-acetylcholine interactions, and its implications for drug development.

Localization and Expression of M4 Receptors in the Striatum

The M4 receptor exhibits a distinct expression pattern within the striatal microcircuitry, positioning it to uniquely modulate the activity of the direct pathway.

-

Direct Pathway Spiny Projection Neurons (dSPNs): The M4R is the most abundant muscarinic receptor subtype in the striatum and is preferentially expressed in dSPNs, which also express the D1 dopamine receptor.[1][2][9] Electron microscopy studies have shown that M4Rs are clustered near axospinous glutamatergic synapses on the cell bodies and dendrites of these neurons.[2][10] This co-localization with D1 receptors is fundamental to the functional antagonism between cholinergic and dopaminergic signaling in the direct pathway.[2][9]

-

Cholinergic Interneurons (ChIs): M4 receptors, along with M2 receptors, are expressed on ChIs where they function as inhibitory autoreceptors, regulating the synthesis and release of ACh.[8][11] This provides a negative feedback mechanism controlling the overall cholinergic tone in the striatum.[11]

-

Corticostriatal Terminals: M4Rs are also located on presynaptic corticostriatal terminals, where their activation can inhibit the release of glutamate.[2][8] This presynaptic inhibition provides another layer of control over the excitability of spiny projection neurons.

The subcellular distribution of M4R on dSPNs is dynamic and regulated by the local cholinergic environment. In vivo studies show that agonist stimulation with oxotremorine induces the translocation of M4R from the plasma membrane to intracellular endosomes in dSPNs, but not in ChIs.[12]

M4 Receptor Signaling Pathways

The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[2][10] This canonical pathway involves the inhibition of adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[[“]][14] This mechanism directly opposes the signaling cascade of the Gαs/olf-coupled D1 dopamine receptor, which stimulates adenylyl cyclase to increase cAMP production.[[“]][15]

The high efficacy of M4R signaling allows it to powerfully counteract D1 receptor-mediated effects. At physiological concentrations, ACh acting on M4Rs can completely shut down the positive cAMP response induced by dopamine in dSPNs.[14] Beyond cAMP modulation, M4R activation can also lead to the G-protein-mediated inhibition of Ca2+ channels, further reducing neuronal excitability.[10][16]

Caption: M4R and D1R opposing signaling pathways in a dSPN.

Functional Roles of Striatal M4 Receptors

Modulation of Synaptic Plasticity

The balance between long-term potentiation (LTP) and long-term depression (LTD) at corticostriatal synapses is crucial for motor learning and is modulated by dopamine and acetylcholine. In dSPNs, D1 receptor activation typically promotes LTP.[2] The M4 receptor acts as a counterbalance, promoting LTD and opposing D1-dependent LTP.[2][17] Endogenous cholinergic signaling through M4Rs is necessary for the induction of spike-timing-dependent LTD in dSPNs.[2] This effect is mediated, in part, by the suppression of Regulator of G-protein Signaling 4 (RGS4).[2][17] By inhibiting cAMP signaling and interacting with NMDA receptor function, M4R activation blunts the molecular cascades required for LTP induction.[8]

Interaction with the Dopaminergic System

The functional antagonism between M4 and D1 receptors is a cornerstone of striatal function.[[“]]

-

Direct Inhibition of D1 Signaling: As detailed above, M4R activation directly suppresses D1-mediated cAMP production and downstream signaling within dSPNs.[[“]][15]

-

Modulation of Dopamine Release: The regulation of DA release by mAChRs is complex, with different subtypes playing distinct roles. M4 receptors located on ChIs act as autoreceptors to inhibit ACh release.[3][11] This, in turn, reduces ACh-mediated activation of nicotinic receptors on DA terminals, thereby influencing DA release probability.[11][18] Furthermore, postsynaptic M4Rs on dSPNs can regulate DA release via endocannabinoid-dependent mechanisms.[19] Studies using M4 receptor knockout mice show that the absence of these receptors leads to increased locomotor stimulation in response to D1 agonists and psychostimulants like amphetamine and cocaine, confirming the inhibitory role of M4R on the dopamine system.[7][9]

Caption: M4R autoreceptor provides negative feedback on ACh release.

Therapeutic Implications

The M4 receptor's strategic position as an inhibitor of the direct pathway and modulator of dopamine signaling makes it a compelling target for various disorders.

-

Parkinson's Disease (PD) and L-DOPA-Induced Dyskinesia (LID): In PD models, loss of dopamine leads to reduced M4R signaling.[20] Boosting M4R signaling with Positive Allosteric Modulators (PAMs) can block the aberrant LTP in dSPNs that contributes to LID, and has been shown to attenuate dyskinetic behaviors in both mouse and primate models.[2][17]

-

Schizophrenia: The antipsychotic-like effects of muscarinic agonists like xanomeline are mediated in part through M4R activation.[21][22] By dampening hyperdopaminergic states, M4R agonists or PAMs hold potential for treating the positive symptoms of schizophrenia.[[“]][23]

-

Dystonia: Blockade of M4Rs on ChIs can normalize striatal dopamine release in mouse models of DYT1 dystonia, suggesting that M4R antagonists may be a therapeutic strategy.[[“]][19]

-

Addiction and Other Disorders: M4R has been implicated in alcohol use disorder, with M4R PAMs reducing alcohol self-administration in rats.[24] Activation of striatal M4Rs has also been shown to reduce tic-like behaviors in murine models of Tourette syndrome.[25]

Key Experimental Methodologies

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure synaptic currents and plasticity in striatal neurons.[2][16]

-

Slice Preparation: Mice (e.g., D1-tdTomato or D2-eGFP BAC transgenics) aged P80-P110 are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is removed, and 250-300 µm thick parasagittal or coronal slices containing the striatum are prepared using a vibratome. Slices are allowed to recover in a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour.[2]

-

Recording: Slices are transferred to a recording chamber perfused with aCSF at 30-31°C. dSPNs are visually identified using fluorescence and differential interference contrast (DIC) microscopy. Whole-cell recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, and 2 Na2ATP.

-

Stimulation and Plasticity Induction: Excitatory postsynaptic potentials/currents (EPSP/Cs) are evoked by a bipolar stimulating electrode placed in the corticostriatal pathway. A typical spike-timing-dependent plasticity (STDP) protocol for inducing LTD involves pairing subthreshold synaptic stimulation with somatically induced action potentials.[2]

-

Pharmacology: Specific receptor involvement is determined by bath application of selective antagonists, such as the M4R antagonist muscarinic toxin 3 (MT3, 100 nM) or the D1R antagonist SCH23390.[2]

Caption: Workflow for studying synaptic plasticity in dSPNs.

In Vivo Microdialysis

This technique measures extracellular neurotransmitter levels in the striatum of freely moving animals.

-

Probe Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum (e.g., nucleus accumbens or dorsal striatum).

-

Perfusion: After a recovery period, a microdialysis probe is inserted. The probe is continuously perfused with a physiological solution (e.g., aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: The dialysate, containing extracellular fluid from the surrounding tissue, is collected at regular intervals (e.g., every 20 minutes).

-

Analysis: The concentration of ACh or DA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Genetic Models (Knockout Mice)

The use of conditional or whole-body knockout (KO) mice has been instrumental in dissecting the specific roles of M4Rs.

-

dSPN-Specific KO: A Cre/loxP strategy is used to generate mutant mice that lack M4Rs specifically in D1-receptor expressing neurons (D1-M4-KO mice).[2][9] This is achieved by crossing mice carrying a floxed CHRM4 gene with mice expressing Cre recombinase under the control of the D1 receptor promoter (Drd1a-Cre).

-

Validation: The successful and specific knockout is confirmed using techniques like real-time quantitative PCR (qRT-PCR) to measure mRNA levels and immunohistochemistry or Western blotting to assess protein expression in the striatum.[9][26]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding M4 receptor function and pharmacology in the striatum.

Table 1: M4 Receptor Expression and Signaling Changes in Disease Models

| Model | Brain Region | Change in M4R | Observation | Citation(s) |

|---|---|---|---|---|

| 6-OHDA lesion (PD model) | Dorsolateral Striatum | ~20% decrease | Reduction in total M4R immunoreactivity. | [20] |

| 6-OHDA lesion (PD model) | dSPNs | Decreased Efficacy | Maximal current from Oxo-M agonist reduced; no change in EC50. | [20] |

| DYT1 Knock-in (Dystonia) | Dorsolateral Striatum | Slight decrease | Small decrease in M4R fluorescence intensity. | [26] |

| Alcohol Use Disorder (Human) | Putamen | Downregulated | Decreased M4R gene and protein levels. | [24] |

| CIN-d (Tourette model) | Striatum | Downregulated | M4, but not M1, receptors were downregulated. |[25] |

Table 2: Pharmacological Modulation of Striatal Function via M4 Receptors

| Compound | Type | Experiment | Key Finding | Citation(s) |

|---|---|---|---|---|

| Oxotremorine-M (Oxo-M) | Agonist | Electrophysiology (dSPNs) | Induces GIRK-mediated currents; maximal current is reduced in 6-OHDA model. | [20] |

| Muscarinic Toxin 3 (MT3) | Antagonist (M4-selective) | Electrophysiology (dSPNs) | Blocks the induction of spike-timing-dependent LTD. | [2] |

| VU0467154 | PAM | Behavior (Alcohol model) | Systemic administration reduced alcohol self-administration and seeking. | [24] |

| M4 PAM (unspecified) | PAM | Behavior (LID model) | Attenuated L-DOPA-induced dyskinetic behaviors. | [2][17] |

| Xanomeline | Agonist (M1/M4 pref.) | Behavior (Tourette model) | Intrastriatal administration reduced tic-like behaviors. | [25] |

| Oxotremorine | Agonist | Dopamine Release Assay | Potentiation of K+-stimulated DA release was abolished in M4 KO mice. |[10][27] |

Conclusion and Future Directions

The M4 muscarinic receptor is a critical regulator of striatal function, acting as a powerful brake on the direct pathway and a key modulator of dopamine-acetylcholine balance. Its preferential expression on dSPNs, where it directly opposes D1 receptor signaling, and its role as an autoreceptor on cholinergic interneurons place it at a central nexus for controlling striatal output.

The wealth of preclinical data robustly supports the M4 receptor as a viable therapeutic target. The development of selective M4R PAMs and agonists offers promising new avenues for treating L-DOPA-induced dyskinesia, the symptoms of schizophrenia, and potentially other disorders characterized by striatal dysfunction.[22][23] Future research should continue to focus on:

-

Developing more selective pharmacological tools to dissect the roles of M4Rs on different cell populations (dSPNs vs. ChIs vs. cortical terminals).

-

Understanding the downstream signaling pathways beyond cAMP that are modulated by M4R activation.

-

Investigating how M4R function is altered across the progression of various neurological and psychiatric diseases.

A deeper understanding of these areas will be essential for translating the therapeutic potential of M4R modulation into effective clinical treatments.

References

- 1. Basal ganglia - Wikipedia [en.wikipedia.org]

- 2. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Frontiers | Striatal cholinergic interneuron regulation and circuit effects [frontiersin.org]

- 5. Striatal Cholinergic Interneurons: How to Elucidate Their Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Striatal Cholinergic Signaling in Time and Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]

- 8. The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors Plays a Critical Role in Modulating Dopamine-Dependent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Striatal Muscarinic Receptors Promote Activity Dependence of Dopamine Transmission via Distinct Receptor Subtypes on Cholinergic Interneurons in Ventral versus Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of the Subcellular Distribution of m4 Muscarinic Acetylcholine Receptors in Striatal Neurons In Vivo by the Cholinergic Environment: Evidence for Regulation of Cell Surface Receptors by Endogenous and Exogenous Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. The high efficacy of muscarinic M4 receptor in D1 medium spiny neurons reverses striatal hyperdopaminergia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Muscarinic M4 receptor inhibition of dopamine D1-like receptor signalling in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cholinergic Transmission at Muscarinic Synapses in the Striatum Is Driven Equally by Cortical and Thalamic Inputs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. M4 Muscarinic Receptor Signaling Ameliorates Striatal Plasticity Deficits in Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Striatal muscarinic receptors promote activity dependence of dopamine transmission via distinct receptor subtypes on cholinergic interneurons in ventral versus dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Reduced striatal M4-cholinergic signaling following dopamine loss contributes to parkinsonian and l-DOPA–induced dyskinetic behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. annualreviews.org [annualreviews.org]

- 22. A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]

- 24. Acetylcholine Muscarinic M4 Receptors as a Therapeutic Target for Alcohol Use Disorder: Converging Evidence From Humans and Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Activation of M4 muscarinic receptors in the striatum reduces tic-like behaviours in two distinct murine models of Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Subtle changes in striatal muscarinic M1 and M4 receptor expression in the DYT1 knock-in mouse model of dystonia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Multiple muscarinic acetylcholine receptor subtypes modulate striatal dopamine release, as studied with M1-M5 muscarinic receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data Dossier: M4 Muscarinic Acetylcholine Receptor (mAChR) Agonists

This technical guide provides a comprehensive overview of the preclinical data for M4 muscarinic acetylcholine receptor (mAChR) agonists, with a focus on agents investigated for neuropsychiatric disorders. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions implicated in cognition and psychosis, such as the striatum, hippocampus, and neocortex.[1][2] Activation of the M4 receptor, which is coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] This mechanism modulates neurotransmitter release, including a reduction in dopamine release in the mesolimbic pathway, which is a key target for antipsychotic therapies.[1] Consequently, selective M4 mAChR agonists are being investigated as a novel therapeutic approach for treating psychosis and cognitive impairments associated with schizophrenia and other CNS disorders, potentially offering an improved side-effect profile compared to traditional dopamine D2 receptor antagonists.[1][4]

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical data for representative M4 mAChR agonists.

Table 1: In Vitro Receptor Binding and Potency

| Compound | Receptor Target | Assay Type | EC50 (nM) | Reference |

| M1/M4 muscarinic agonist 1 | M4 | Functional Assay | 14 | [5] |

| M1 | Functional Assay | 55 | [5] | |

| M1/M2/M4 muscarinic agonist 1 | M4 | Functional Assay | 6.5 | [6] |

| M1 | Functional Assay | 26 | [6] | |

| M2 | Functional Assay | 210 | [6] | |

| Oxotremorine | M4 | cAMP Flux | 47.2 | [7] |

Table 2: In Vivo Efficacy in Preclinical Models of Psychosis

| Compound | Animal Model | Endpoint | Key Findings | Reference |

| ML-007 | Amphetamine-induced hyperlocomotion | Reduction in locomotor activity | Potent efficacy demonstrated | [8] |

| PCP-induced hyperlocomotion | Reduction in locomotor activity | Potent efficacy demonstrated | [8] | |

| Conditioned avoidance response | Inhibition of avoidance response | Potent efficacy demonstrated | [8] | |

| Xanomeline | Amphetamine-induced hyperlocomotion | Reduction in locomotor activity | Robust activity observed | [9] |

| PCP-induced hyperlocomotion | Reduction in locomotor activity | Robust activity observed | [9] | |

| Conditioned avoidance response | Inhibition of avoidance response | Robust activity observed | [9] |

Signaling Pathways and Experimental Workflows

M4 mAChR Signaling Pathway

Activation of the M4 receptor by an agonist initiates a signaling cascade that modulates neuronal activity.

Caption: M4 mAChR agonist signaling cascade leading to reduced neurotransmitter release.

Experimental Workflow: Conditioned Avoidance Response (CAR) Model

The CAR model is a preclinical behavioral assay used to evaluate the antipsychotic potential of drug candidates.

Caption: Workflow for the Conditioned Avoidance Response (CAR) behavioral model.

Experimental Protocols

In Vitro Functional Assay: cAMP Measurement

This assay determines the potency of an M4 agonist by measuring the inhibition of cAMP production.

-

Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human M4 muscarinic acetylcholine receptor (hM4).

-

Protocol:

-

Cells are seeded into 96-well plates and cultured to confluency.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

The M4 agonist is added at varying concentrations and incubated for a specified period.

-

Cell lysis is performed, and intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

-

Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect.

In Vivo Behavioral Model: Amphetamine-Induced Hyperlocomotion

This model assesses the potential antipsychotic activity of a compound by measuring its ability to attenuate the psychostimulant-induced increase in locomotor activity in rodents.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Protocol:

-

Animals are habituated to the open-field arenas for 30-60 minutes.

-

The test compound (M4 agonist) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).

-

Following a pre-treatment period, animals are challenged with d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated activity monitoring system.

-

-

Data Analysis: The total locomotor activity is compared between the vehicle-treated and M4 agonist-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the M4 agonist is indicative of potential antipsychotic efficacy.

Conclusion

The preclinical data for M4 mAChR agonists demonstrate their potential as a novel therapeutic strategy for neuropsychiatric disorders. Their mechanism of action, involving the modulation of dopamine release through Gαi/o-coupled signaling, offers a distinct advantage over conventional antipsychotics. The in vitro and in vivo studies summarized in this guide provide a strong rationale for the continued clinical development of selective M4 agonists for the treatment of psychosis and cognitive deficits. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this promising class of compounds.

References

- 1. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]

- 2. dovepress.com [dovepress.com]

- 3. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. innoprot.com [innoprot.com]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of M4 mAChR Modulators in Mice

These application notes provide detailed protocols for the in vivo administration of representative M4 muscarinic acetylcholine receptor (mAChR) modulators in mice, intended for researchers, scientists, and drug development professionals. The focus is on positive allosteric modulators (PAMs) and dual M1/M4 agonists that have been characterized in preclinical studies.

Introduction

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and psychosis, such as the striatum and hippocampus.[1] Selective activation of the M4 receptor is a promising therapeutic strategy for treating neuropsychiatric disorders like schizophrenia.[1][2][3] M4 receptor activation can help normalize dopamine hyperactivity, a key pathological feature of schizophrenia.[1] Preclinical studies using selective M4 receptor modulators have demonstrated antipsychotic-like effects in animal models.[1][2] This document outlines the in vivo dosage and administration protocols for several key M4-targeting compounds in mice.

M4 Receptor Signaling Pathway

M4 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP). This signaling cascade ultimately modulates ion channel activity, leading to a reduction in neurotransmitter release.

Caption: M4 Receptor Signaling Pathway.

Compound Information and In Vivo Dosage Summary

The following table summarizes the in vivo dosages for commonly studied M4 mAChR modulators in mice. It is important to note that these compounds are often positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand acetylcholine, or dual M1/M4 agonists.

| Compound | Type | Mouse Model | Dose Range | Route of Administration | Vehicle | Key Findings |

| VU0467154 | M4 PAM | Wild-type and M4 Knock-out | 10-30 mg/kg | Not specified | Not specified | Ameliorated behavioral and learning impairments induced by MK-801.[4] |

| LY2033298 | M4 PAM | Wild-type and M4 Knock-out | 30 mg/kg | Oral (p.o.) | 1% hydroxyethylcellulose/0.25% polysorbate 80/0.05% antifoam | Potentiated oxotremorine-mediated inhibition of conditioned avoidance responding.[5] |

| Xanomeline | M1/M4-preferring agonist | Wild-type | 1, 3, 10, 30 mg/kg | Subcutaneous (s.c.) | Saline | Modulated functional connectivity and reversed NMDAR antagonist-induced changes.[6][7] |

| Xanomeline | M1/M4-preferring agonist | Aged mice | 10, 30 mg/kg | Not specified | Not specified | Reversed wake fragmentation and arousal deficits.[8] |

Experimental Protocols

Protocol 1: Evaluation of Antipsychotic-like Effects of an M4 PAM

This protocol is based on studies evaluating the effects of M4 PAMs on conditioned avoidance responding, a preclinical model predictive of antipsychotic efficacy.[5]

Objective: To assess the ability of an M4 PAM to potentiate the effects of a muscarinic agonist in reducing conditioned avoidance responses.

Materials:

-

M4 PAM (e.g., LY2033298)

-

Muscarinic agonist (e.g., oxotremorine sesquifumarate)

-

Vehicle: 1% hydroxyethylcellulose/0.25% polysorbate 80/0.05% antifoam for oral administration

-

Saline for subcutaneous injection

-

Male mice

-

Conditioned avoidance testing apparatus

Procedure:

-

Habituate mice to the testing apparatus.

-

On the test day, administer the M4 PAM (e.g., 30 mg/kg LY2033298) or vehicle orally 60 minutes before testing.[5]

-

Administer the muscarinic agonist (e.g., 0.1 mg/kg oxotremorine) or saline subcutaneously 30 minutes before testing.[5]

-

Place the mouse in the conditioned avoidance apparatus and begin the testing session.

-

Record the number of avoidance responses and the latency to respond.

-

Analyze the data to determine if the M4 PAM potentiated the effect of the muscarinic agonist.

Caption: Workflow for Conditioned Avoidance Responding.

Protocol 2: Assessment of Pro-cognitive Effects of an M4 Modulator

This protocol is designed to evaluate the potential of an M4 modulator to reverse cognitive deficits induced by an NMDA receptor antagonist.[4]

Objective: To determine if selective potentiation of M4 signaling can ameliorate learning and memory impairments.

Materials:

-

M4 Modulator (e.g., VU0467154)

-

NMDA receptor antagonist (e.g., MK-801)

-

Appropriate vehicle

-

Male mice (Wild-type and M4 knock-out for specificity testing)

-

Behavioral testing apparatus for learning and memory (e.g., Morris water maze, fear conditioning chamber)

Procedure:

-

Administer the M4 modulator (e.g., 10-30 mg/kg VU0467154) or vehicle.[4]

-

After an appropriate pre-treatment time, administer the NMDA receptor antagonist (e.g., MK-801) to induce cognitive deficits.

-

Conduct the behavioral test for learning and memory.

-

Record relevant parameters (e.g., escape latency, freezing time).

-

Compare the performance of mice treated with the M4 modulator to the vehicle-treated group to assess for cognitive improvement.

-

Utilize M4 knock-out mice to confirm that the observed effects are mediated by the M4 receptor.

Caption: Workflow for Assessing Pro-cognitive Effects.

Protocol 3: Evaluation of Locomotor Activity and Functional Connectivity

This protocol is based on studies investigating the effects of the M1/M4-preferring agonist xanomeline on spontaneous locomotor activity and brain functional connectivity.[6]

Objective: To assess the central activity of an M4-preferring agonist by measuring its impact on locomotor activity and brain network connectivity.

Materials:

-